molecular formula C18H13Cl2N3O2 B12165189 N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12165189
M. Wt: 374.2 g/mol
InChI Key: RQQPPZSYTFYUTR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl groups and a pyridazinone core suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using chlorobenzene derivatives and suitable nucleophiles.

    Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with chloroacetyl chloride or similar reagents to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced pyridazinone cores.

    Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological targets. Generally, compounds with pyridazinone cores can interact with various enzymes, receptors, or ion channels, modulating their activity. The chlorophenyl groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: can be compared with other pyridazinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two chlorophenyl groups, which may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-6-2-1-5-12(13)15-9-10-18(25)23(22-15)11-17(24)21-16-8-4-3-7-14(16)20/h1-10H,11H2,(H,21,24)

InChI Key

RQQPPZSYTFYUTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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